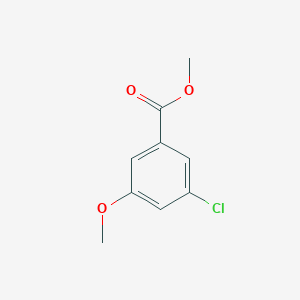

Methyl 3-chloro-5-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPLBAAUZDLTES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542007 | |

| Record name | Methyl 3-chloro-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96826-41-4 | |

| Record name | Methyl 3-chloro-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-chloro-5-methoxybenzoate synthesis pathway and mechanism

An In-Depth Technical Guide to the Synthesis of Methyl 3-chloro-5-methoxybenzoate

Introduction

This compound is a versatile chemical intermediate recognized for its role as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its substituted benzene ring, featuring chloro, methoxy, and methyl ester functionalities, provides multiple reactive sites for the construction of more complex molecular architectures. This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the underlying reaction mechanisms, experimental considerations, and validated protocols.

The strategic placement of the chloro and methoxy groups meta to each other, and to the carboxylate, makes this molecule a valuable synthon. Understanding the synthetic routes to its preparation is crucial for chemists engaged in medicinal chemistry and materials science. This document outlines two robust and scientifically grounded pathways for its synthesis, starting from common laboratory reagents.

Pathway A: Synthesis from 3-Hydroxybenzoic Acid

This pathway is a classic example of sequential aromatic functionalization, beginning with the readily available starting material, 3-hydroxybenzoic acid. The synthesis involves three core transformations: electrophilic chlorination, O-methylation, and Fischer esterification. The order of these steps is critical to achieving the desired regioselectivity, leveraging the directing effects of the substituents.

Logical Flow of Pathway A

Caption: Overall workflow for the synthesis of this compound starting from 3-Hydroxybenzoic Acid.

Step 1: Electrophilic Chlorination of 3-Hydroxybenzoic Acid

Causality: The key to this step is controlling the regioselectivity of the chlorination. The hydroxyl group (-OH) is a strongly activating, ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director.[2] The incoming electrophile (Cl+) will be directed to positions ortho or para to the hydroxyl group. The position para to the -OH group (C5) is also meta to the -COOH group. This convergence of directing effects strongly favors the formation of the 5-chloro isomer. A Lewis acid catalyst is required to generate a sufficiently potent electrophile from molecular chlorine.[3][4]

Reaction Mechanism: Electrophilic Aromatic Substitution

Sources

Physical and chemical properties of Methyl 3-chloro-5-methoxybenzoate

An In-depth Technical Guide to Methyl 3-chloro-5-methoxybenzoate

Introduction

This compound is a substituted aromatic ester of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring a chlorine atom and a methoxy group meta to the methyl ester, makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. This guide provides a comprehensive overview of its physical and chemical properties, analytical methodologies, synthesis, and safety protocols, tailored for researchers and drug development professionals.

Chemical Identity and Structure

The fundamental identity of a chemical compound is rooted in its structure and nomenclature. This compound is systematically named as the methyl ester of 3-chloro-5-methoxybenzoic acid.

-

IUPAC Name: this compound

-

CAS Number: 96826-41-4[1]

-

Molecular Formula: C₉H₉ClO₃[1]

-

Molecular Weight: 200.62 g/mol [1]

The arrangement of the chloro, methoxy, and methyl ester groups on the benzene ring dictates the molecule's reactivity and physical characteristics.

Caption: Chemical Structure of this compound.

Physical Properties

The physical state and solubility of a compound are critical for determining appropriate reaction conditions, purification methods, and storage. The predicted properties for this compound are summarized below.

| Property | Value | Source |

| Appearance | Off-white to light yellow solid | [1] |

| Boiling Point | 282.6 ± 20.0 °C (Predicted) | [1] |

| Density | 1.228 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | Room Temperature | [1] |

Chemical Reactivity and Applications

This compound's reactivity is primarily centered around the ester functional group, with the substituted aromatic ring also capable of undergoing further modification under specific conditions.

Ester Group Reactivity

The methyl ester is susceptible to nucleophilic acyl substitution. This is the most common pathway for derivatization.

-

Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed back to the parent carboxylic acid, 3-chloro-5-methoxybenzoic acid. This is a foundational reaction for removing the ester protecting group or for synthesizing carboxylate salts.

-

Amidation: The ester can react with amines to form the corresponding amide. This is a crucial transformation in the synthesis of many biologically active molecules. For instance, a similar compound, methyl-5-chloro-2-methoxybenzoate, is reacted with phenethylamine at elevated temperatures to produce N-phenethyl-5-chloro-2-methoxybenzamide, a key step in the synthesis of certain sulfonamides[2]. This demonstrates a typical application of this class of esters in building more complex molecular scaffolds.

Aromatic Ring Reactivity

The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the chloro and ester groups. However, the methoxy group is an activating, ortho-para director. The positions ortho to the methoxy group (C4 and C6) are the most likely sites for substitution, though the steric hindrance and electronic effects from the other substituents make such reactions challenging. Under forcing conditions, reactions like nitration could potentially be achieved, as seen in the synthesis of Gefitinib intermediates where a related methoxybenzoate is nitrated[3].

Applications in Synthesis

This compound serves as an intermediate in multi-step syntheses. Its functional groups allow for sequential or orthogonal chemical modifications, making it a versatile building block for creating libraries of compounds for screening in drug discovery and agrochemical research.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the identity and purity of a synthetic compound. Below are the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Aromatic Protons: Three signals in the aromatic region (approx. 7.0-7.5 ppm), each integrating to 1H. Their splitting patterns (doublets or triplets of doublets) will be determined by their meta-coupling constants.

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8-3.9 ppm, integrating to 3H.

-

Ester Methyl Protons (-COOCH₃): A sharp singlet, typically slightly downfield from the methoxy singlet, around 3.9-4.0 ppm, integrating to 3H.

-

-

¹³C NMR: The carbon NMR will show nine distinct signals.

-

Carbonyl Carbon: A signal in the range of 165-170 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (~110-160 ppm), with the carbon attached to the methoxy group being the most upfield and the carbon attached to the ester being downfield.

-

Methoxy Carbon: A signal around 55-60 ppm.

-

Ester Methyl Carbon: A signal around 50-55 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 200. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 202, with an intensity approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

-

Key Fragments: Common fragmentation pathways for methyl benzoates include the loss of the methoxy radical (-•OCH₃) to give a fragment at m/z 169, or the loss of the ester methyl group followed by carbon monoxide.

Analytical Chromatography

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A similar compound, Methyl 3-chloro-4-hydroxy-5-methoxybenzoate, can be effectively analyzed using a reverse-phase method, which is directly applicable here[4].

-

Column: Use a standard C18 reverse-phase column (e.g., Newcrom R1 or equivalent), typically 4.6 x 150 mm, 5 µm particle size[4].

-

Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and water[4]. A typical starting point would be 60:40 (v/v) Acetonitrile:Water. For improved peak shape, add 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid[4].

-

Flow Rate: Set the flow rate to 1.0 mL/min.

-

Detection: Use a UV detector set to a wavelength where the benzene ring absorbs, typically around 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in the mobile phase.

-

Injection: Inject 10 µL of the sample solution.

-

Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.

Synthesis Workflow

The most direct and common method for preparing this compound is through the Fischer esterification of its corresponding carboxylic acid, 3-chloro-5-methoxybenzoic acid.

Caption: General workflow for the synthesis of this compound.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-5-methoxybenzoic acid (1.0 eq).

-

Reagents: Add an excess of methanol (approx. 20-30 eq), which acts as both the solvent and the reactant.

-

Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting carboxylic acid.

-

Workup: After the reaction is complete, cool the flask to room temperature. Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel or by vacuum distillation to obtain the pure this compound.

Safety and Handling

Proper handling of chemicals is paramount in a laboratory setting. Based on available safety data, this compound requires careful handling. The following is a summary of GHS precautionary statements[1].

| Category | Precautionary Measures |

| Prevention | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[1][5] |

| Response (First Aid) | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Storage | Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[1] |

| Disposal | Take off contaminated clothing and wash before reuse. Dispose of contents/container in accordance with local/regional/national/international regulations.[1] |

Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

-

Methyl 3-chloro-4-hydroxy-5-methoxybenzoate | SIELC Technologies . SIELC Technologies. [Link]

- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 . PubChem. [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate . MDPI. [Link]

Sources

- 1. This compound | 96826-41-4 [amp.chemicalbook.com]

- 2. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Methyl 3-chloro-4-hydroxy-5-methoxybenzoate | SIELC Technologies [sielc.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Characterization of Methyl 2-amino-5-chloro-3-methoxybenzoate (CAS 906095-44-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of molecular building blocks is paramount. This guide provides a comprehensive technical overview of Methyl 2-amino-5-chloro-3-methoxybenzoate, a substituted aminobenzoate derivative identified by CAS number 906095-44-1. While not a household name, this compound represents a class of scaffolds—substituted aromatic amines and benzoates—that are prevalent in medicinal chemistry and organic synthesis.[1][2] The strategic placement of amino, chloro, and methoxy functionalities offers multiple reaction sites and modulates the electronic and steric properties of the molecule, making it a valuable intermediate.

This document moves beyond a simple data sheet, offering a structured narrative that explains the why behind the how. We will delve into the essential physicochemical properties, provide detailed, field-tested protocols for its analytical characterization, and contextualize its structural features through spectroscopic analysis. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently ascertain the identity, purity, and stability of this compound.

Part 1: Molecular Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its identity and core properties. This section consolidates the known information for CAS 906095-44-1.

Chemical Structure and Core Identifiers

-

Systematic Name: Methyl 2-amino-5-chloro-3-methoxybenzoate[3][4][5]

-

CAS Number: 906095-44-1

-

Molecular Formula: C₉H₁₀ClNO₃[6]

-

Chemical Structure:

Predicted Physicochemical Data

Direct experimental data for this specific compound is not widely published. The following table summarizes key physical properties, which are either predicted based on its structure or inferred from closely related analogs.

| Property | Predicted/Estimated Value | Rationale & Authoritative Context |

| Appearance | White to off-white solid | Typical for small aromatic organic compounds.[7] |

| Melting Point (°C) | ~230 - 245 | Inferred from the related compound 2-amino-5-chloro-3-methylbenzoic acid (239-243 °C).[8] The methyl ester may have a slightly different melting point. |

| Boiling Point (°C) | >350 (at 760 mmHg) | High boiling point is expected due to polarity and molecular weight. A related isomer has a calculated boiling point of 372.30 °C.[9] |

| Solubility | Soluble in methanol, acetonitrile, DMSO, ethyl acetate; sparingly soluble in water. | The ester and methoxy groups provide some polarity, but the aromatic ring limits aqueous solubility. This is a common solubility profile for such scaffolds. |

| Purity (Commercial) | Typically ≥95%, commonly found at 98%.[3][4] | As a building block, high purity is essential for subsequent reactions. Always verify with a Certificate of Analysis. |

Part 2: Spectroscopic and Chromatographic Characterization

This section details the analytical workflows required to confirm the structure and purity of Methyl 2-amino-5-chloro-3-methoxybenzoate. The provided data are illustrative, based on established principles of spectroscopy for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules in solution.[10] For this compound, both ¹H and ¹³C NMR are essential.

Expertise & Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for moderately polar organics. However, if the -NH₂ protons are of particular interest, DMSO-d₆ is a better choice as it reduces the rate of proton exchange, leading to sharper amine signals.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.15 | d, J ≈ 2.5 Hz | 1H | Ar-H (C4) | The two aromatic protons are ortho to each other but in different electronic environments. They will appear as doublets due to coupling with each other. This proton is ortho to the electron-donating -NH₂ group. |

| ~6.95 | d, J ≈ 2.5 Hz | 1H | Ar-H (C6) | This proton is ortho to the electron-withdrawing -Cl group, shifting it slightly upfield compared to its counterpart. |

| ~5.50 | s (broad) | 2H | -NH₂ | Amine protons are often broad due to quadrupole effects and exchange. The chemical shift can vary significantly with concentration and water content. |

| ~3.85 | s | 3H | -COOCH₃ | Ester methyl protons typically appear in this region as a sharp singlet. |

| ~3.80 | s | 3H | -OCH₃ | Methoxy protons on an aromatic ring also appear as a sharp singlet, often slightly downfield of an ester methyl. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | C =O | The carbonyl carbon of the ester is highly deshielded and appears far downfield. |

| ~150 | Ar-C -OCH₃ | Aromatic carbon attached to the electron-donating methoxy group. |

| ~145 | Ar-C -NH₂ | Aromatic carbon attached to the electron-donating amino group. |

| ~125 | Ar-C -Cl | Aromatic carbon attached to the electron-withdrawing chlorine atom. |

| ~120 | Ar-C H (C6) | Aromatic methine carbon. |

| ~115 | Ar-C H (C4) | Aromatic methine carbon. |

| ~110 | Ar-C -COOCH₃ | Quaternary aromatic carbon attached to the ester group. |

| ~52 | -COOC H₃ | Ester methyl carbon. |

| ~56 | -OC H₃ | Methoxy carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

Expertise & Causality: For this molecule, Electrospray Ionization (ESI) in positive mode is an excellent choice as the primary amine group is readily protonated to form [M+H]⁺. Electron Ionization (EI) would also be effective and provide more extensive fragmentation, which can be useful for structural confirmation. A key diagnostic feature will be the isotopic pattern of chlorine.[11]

Expected Mass Spectrum Data:

| Ionization Mode | Expected m/z | Interpretation |

| ESI (+) | 216.04 | [M+H]⁺ for ³⁵Cl isotope |

| ESI (+) | 218.04 | [M+H]⁺ for ³⁷Cl isotope |

| EI | 215.03 | [M]⁺˙ (Molecular ion) for ³⁵Cl isotope |

| EI | 217.03 | [M]⁺˙ (Molecular ion) for ³⁷Cl isotope |

Trustworthiness - The Chlorine Isotope Signature: A self-validating feature of the mass spectrum is the presence of the M and M+2 peaks. Natural chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[11] Therefore, any ion containing a single chlorine atom will manifest as two peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[11][12] Observing this pattern is a strong confirmation of the compound's elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of the compound.

Expertise & Causality: A reverse-phase C18 column is the standard choice for separating small molecules of moderate polarity. The mobile phase, typically a mixture of acetonitrile or methanol and water, is chosen to elute the compound with a good retention time and peak shape. A UV detector is ideal, as the aromatic ring of the analyte is a strong chromophore. The optimal wavelength for detection should be determined by running a UV scan but is expected to be in the 254-320 nm range.

Protocol 1: HPLC Purity Assessment

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV/Vis at 254 nm.

-

-

Sample Preparation:

-

Accurately prepare a stock solution of ~1 mg/mL in methanol.

-

Dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~50 µg/mL.

-

-

Gradient Elution Method:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: Return to 5% B

-

18.1-22 min: Re-equilibration at 5% B

-

-

Data Analysis:

-

Inject 10 µL of the prepared sample.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

-

Trustworthiness: This method includes a gradient elution, which is crucial for separating the main analyte from both more polar and less polar impurities. The use of formic acid helps to protonate the amine, leading to sharper peaks and better chromatography.[13]

Part 3: Synthetic Pathway and Workflow

Understanding the synthesis of a compound provides insight into potential impurities and side products that may be present.

Retrosynthetic Analysis and Proposed Synthesis

A plausible synthetic route can be devised starting from commercially available materials. The key transformations would involve nitration, reduction, chlorination, and esterification/methylation reactions on a suitable benzoic acid precursor. A likely precursor is 3-methoxybenzoic acid.

Proposed Synthetic Workflow:

Caption: Proposed synthetic route for CAS 906095-44-1.

Expertise & Causality: The order of these steps is critical. For instance, nitration is performed early as the methoxy group is an ortho-, para-director. Subsequent reduction of the nitro group to an amine provides a strongly activating group that can direct the incoming chlorine atom. N-chlorosuccinimide (NCS) is a common and relatively mild reagent for the chlorination of activated aromatic rings.[14] Finally, esterification of the carboxylic acid is a standard transformation.

Part 4: Safety and Handling

A comprehensive characterization includes an understanding of the compound's hazards.

Hazard Profile: Based on available Safety Data Sheets (SDS) for this compound, it is classified with the following hazards:[15]

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.

Handling Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

-

Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Experimental Safety Workflow:

Caption: Workflow for the safe handling of chemical reagents.

Conclusion

Methyl 2-amino-5-chloro-3-methoxybenzoate (CAS 906095-44-1) is a valuable chemical intermediate whose utility is unlocked through rigorous characterization. This guide has provided a comprehensive framework for its identification, purity assessment, and safe handling. By integrating foundational knowledge with detailed, actionable protocols for NMR, MS, and HPLC, we establish a self-validating system for analysis. The insights into its spectroscopic properties and potential synthetic origins further empower researchers to use this building block with confidence, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

SMU. Methyl 2-amino-5-chloro-3-methoxybenzoate. [Link]

-

PubChem. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | C12H16ClNO4 | CID 23033013. [Link]

-

PubChem. 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044. [Link]

-

Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

-

ResearchGate. Chemical shifts in 1 H and 13 C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid. [Link]

-

IJCRT.org. SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. [Link]

-

PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

-

MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

-

Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

ResearchGate. LCMS-guided detection of halogenated natural compounds. [Link]

-

ResearchGate. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

- McLafferty, F. W.; Turecek, F. Interpretation of Mass Spectra. University Science Books, 1993.

-

PubMed. Effects of substituent position on aminobenzoate relaxation pathways in solution. [Link]

-

PubChem. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574. [Link]

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.

-

PrepChem.com. Synthesis of methyl 2-methoxy-4-acetylamino-5-chlorobenzoate. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Link]

- Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

NIST WebBook. Benzoic acid, 2-amino-5-chloro-, methyl ester. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 2-amino-5-chloro-3-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | C12H16ClNO4 | CID 23033013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4 [chemicalbook.com]

- 9. biosynth.com [biosynth.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. lcms.cz [lcms.cz]

- 14. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

Spectroscopic data for Methyl 3-chloro-5-methoxybenzoate (NMR, IR, MS)

An In-depth Technical Guide to the Predicted Spectroscopic Data of Methyl 3-chloro-5-methoxybenzoate

Introduction

This compound (CAS No. 96826-41-4) is a substituted aromatic ester with applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research.[1] Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. Each technique provides a unique piece of the structural puzzle, and together they allow for unambiguous confirmation of a molecule's identity and purity.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the predicted spectroscopic data for this compound. Due to a scarcity of publicly available experimental spectra for this specific compound, this paper will leverage established spectroscopic principles and comparative data from structurally analogous compounds to construct a reliable, predicted dataset. This approach not only offers a robust hypothesis for the spectral characteristics of the title compound but also illustrates the deductive reasoning central to spectroscopic interpretation.

Molecular Structure & Properties

A thorough analysis begins with the molecule's fundamental structure and properties.

-

Molecular Formula: C₉H₉ClO₃

-

Molecular Weight: 200.62 g/mol

-

IUPAC Name: this compound

The structure consists of a benzene ring substituted at positions 1, 3, and 5 with a methyl ester group, a chlorine atom, and a methoxy group, respectively.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

| Assignment | Predicted δ (ppm) |

| C=O (C7) | ~165 |

| C-O (C5) | ~160 |

| C-Cl (C3) | ~135 |

| C-COOCH₃ (C1) | ~132 |

| C-H (C6) | ~122 |

| C-H (C2) | ~119 |

| C-H (C4) | ~115 |

| Ester (-COOCH₃, C8) | ~56 |

| Methoxy (-OCH₃, C9) | ~53 |

Interpretation and Justification

-

Carbonyl Carbon (C7): Ester carbonyl carbons are highly deshielded and typically appear in the 165-175 ppm range.

-

Aromatic Carbons:

-

C5 (C-O): The carbon directly attached to the electronegative oxygen of the methoxy group will be the most deshielded aromatic carbon, predicted around 160 ppm.

-

C3 (C-Cl): The carbon bonded to chlorine will also be significantly deshielded, appearing around 135 ppm.

-

C1 (C-COOCH₃): This quaternary carbon is deshielded by the ester group and is predicted around 132 ppm.

-

C2, C4, C6 (C-H): These carbons are shielded relative to the substituted carbons and will appear further upfield. Their precise shifts are influenced by the combined electronic effects of the three substituents.

-

-

Methyl Carbons (C8, C9): The sp³ hybridized carbons of the methoxy and ester methyl groups are the most shielded, appearing furthest upfield. The carbon of the ether methoxy (C9) is typically slightly more shielded than the ester methyl carbon (C8).

Standard Experimental Protocol

The protocol is similar to that for ¹H NMR, but the acquisition parameters are changed to observe the ¹³C nucleus. A proton-decoupled experiment is standard, which results in all carbon signals appearing as singlets. This simplifies the spectrum but removes coupling information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3000-3100 | C-H (aromatic) stretch | Medium |

| ~2850-2960 | C-H (methyl) stretch | Medium |

| ~1725-1740 | C=O (ester) stretch | Strong |

| ~1580-1600 | C=C (aromatic) stretch | Medium-Strong |

| ~1250-1300 | C-O (ester) stretch | Strong |

| ~1050-1150 | C-O (aryl ether) stretch | Strong |

| ~700-800 | C-Cl stretch | Medium-Strong |

Interpretation and Justification

The presence of a strong absorption band around 1730 cm⁻¹ would be the most indicative feature, confirming the ester carbonyl group. The dual strong C-O stretching bands are also key identifiers for the ester and aryl ether functionalities. The C-Cl stretch is expected in the fingerprint region and provides further evidence for the structure.

Standard Experimental Protocol

For a liquid sample, the easiest method is Attenuated Total Reflectance (ATR).

-

Instrument Setup: Perform a background scan on the clean ATR crystal.

-

Sample Application: Place a single drop of the neat liquid sample onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Predicted MS Data (Electron Ionization)

-

Molecular Ion (M⁺): m/z 200 and 202.

-

Isotopic Pattern: The presence of a chlorine atom will result in two molecular ion peaks: M⁺ (containing ³⁵Cl) and M+2 (containing ³⁷Cl). The natural abundance of these isotopes is approximately 3:1. Therefore, we predict a peak at m/z 200 and a peak at m/z 202 with an intensity ratio of roughly 3:1 . This isotopic signature is a powerful confirmation of the presence of one chlorine atom.

Predicted Fragmentation Pattern

Electron Ionization (EI) is a high-energy technique that causes significant fragmentation. A plausible pathway is outlined below:

Caption: Predicted major fragmentation pathway for this compound under EI-MS.

-

Loss of a methoxy radical (•OCH₃): A common fragmentation for methyl esters leads to a stable acylium ion at m/z 169/171 . This is often the base peak.

-

Loss of the ester group (•COOCH₃): Cleavage of the bond between the ring and the ester group would result in a fragment at m/z 141/143 .

-

Decarbonylation: The acylium ion (m/z 169/171) can lose a molecule of carbon monoxide (CO) to also form the fragment at m/z 141/143 .

Standard Experimental Protocol

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via Gas Chromatography (GC-MS) for separation and purification.

-

Ionization: The sample is vaporized and bombarded with high-energy electrons (~70 eV) in the ion source, causing ionization and fragmentation.

-

Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum showing the relative abundance of each m/z value is generated.

Conclusion

This guide presents a comprehensive, albeit predicted, spectroscopic dataset for this compound. By applying fundamental principles of NMR, IR, and MS, and drawing comparisons with structurally related molecules, we have constructed a detailed and well-justified spectral profile. The key predicted identifiers include a distinct three-proton meta-coupled system in the ¹H NMR, a strong ester carbonyl stretch near 1730 cm⁻¹ in the IR, and a characteristic 3:1 isotopic pattern at m/z 200/202 in the mass spectrum. This document serves as a valuable reference for any researcher working with this compound, providing a solid framework for the analysis and confirmation of its synthesis and purification.

References

-

Royal Society of Chemistry. Supplementary Information for... (provides spectral data for Methyl 3-chlorobenzoate). [Link]

-

PubChem. Methyl 3-methoxybenzoate. [Link]

-

PubChem. Methyl 3,5-Dimethoxybenzoate. [Link]

Sources

A Technical Guide to the Synthesis of Methyl 3-chloro-5-methoxybenzoate: Analysis of Starting Materials and Synthetic Strategies

Executive Summary

Methyl 3-chloro-5-methoxybenzoate is a key substituted aromatic ester widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern—a chloro and a methoxy group meta to each other and to the methyl ester—necessitates a carefully planned synthetic strategy to ensure high regioselectivity and yield. This technical guide provides an in-depth analysis of the principal synthetic pathways for this compound, designed for researchers, chemists, and drug development professionals. We will dissect two robust and field-proven strategies, starting from commercially viable precursors: 3-chloro-5-hydroxybenzoic acid and 3-amino-5-methoxybenzoic acid . The guide explains the causality behind experimental choices, provides detailed step-by-step protocols, and offers a comparative analysis to aid in route selection for laboratory and process scale-up.

Introduction: Significance and Synthetic Overview

This compound possesses a unique trifunctionalized benzene ring. The electron-withdrawing nature of the chloro and methyl ester groups, combined with the electron-donating methoxy group, creates a chemical scaffold with tailored reactivity for further molecular elaboration. The primary challenge in its synthesis is the precise installation of the three substituents at the 1, 3, and 5 positions, avoiding the formation of undesired isomers.

This guide will focus on two logical and efficient synthetic paradigms:

-

Functional Group Interconversion from 3-Chloro-5-hydroxybenzoic Acid: This route leverages a readily available difunctionalized benzoic acid and proceeds through methylation and esterification reactions.

-

Regiospecific Chlorination via the Sandmeyer Reaction: This classic yet powerful approach utilizes an amino-substituted precursor to introduce the chlorine atom with absolute certainty, capitalizing on the reliability of diazonium salt chemistry.

Section 2: Synthesis from 3-Chloro-5-hydroxybenzoic Acid

3-Chloro-5-hydroxybenzoic acid serves as an excellent and direct precursor for the target molecule.[1][2][3] Its structure already contains two of the three required substituents in the correct meta-orientation. The synthesis from this starting material involves the protection or derivatization of the two acidic functional groups: the phenolic hydroxyl and the carboxylic acid. Two primary sequences can be employed, each with distinct advantages.

Synthetic Strategy A: Methylation Followed by Esterification

This strategy prioritizes the methylation of the more acidic phenolic hydroxyl group before converting the carboxylic acid to its methyl ester.

Workflow for Strategy 2.A

Caption: Workflow for methylation followed by esterification.

Step 1: Selective O-Methylation of the Phenolic Hydroxyl

-

Causality & Expertise: The phenolic proton is significantly more acidic than the carboxylic acid proton. By using a mild base like potassium carbonate (K₂CO₃), we can selectively deprotonate the phenol to form a nucleophilic phenoxide. This phenoxide readily attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate (DMS), via an Sₙ2 reaction. The carboxylic acid remains protonated and largely unreactive under these conditions, ensuring high selectivity for O-methylation.

-

Experimental Protocol:

-

To a stirred suspension of 3-chloro-5-hydroxybenzoic acid (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.) in acetone (10 mL/g), add dimethyl sulfate (1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and acidify with 1N HCl to pH ~2 to precipitate the product, 3-chloro-5-methoxybenzoic acid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Step 2: Fischer Esterification

-

Causality & Expertise: Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4][5][6][7] Using methanol as both the reagent and solvent drives the equilibrium toward the product, methyl ester. A strong acid catalyst, like sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Experimental Protocol:

-

Suspend 3-chloro-5-methoxybenzoic acid (1.0 eq.) in anhydrous methanol (15-20 mL/g).

-

Carefully add concentrated sulfuric acid (0.1 eq.) to the stirred mixture.

-

Heat the reaction to reflux and maintain for 3-5 hours until TLC analysis indicates complete conversion.[5]

-

Cool the reaction mixture and reduce the volume of methanol by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into a beaker of ice water, which will cause the ester product to precipitate.

-

Collect the solid this compound by vacuum filtration, wash thoroughly with water to remove acid, and dry.

-

Synthetic Strategy B: Esterification Followed by Methylation

This alternative sequence first protects the carboxylic acid as a methyl ester, which is generally stable to the basic conditions required for the subsequent methylation step.

Workflow for Strategy 2.B

Caption: Workflow for esterification followed by methylation.

-

Causality & Expertise: This approach is also highly effective. The initial esterification proceeds as described previously. The resulting intermediate, Methyl 3-chloro-5-hydroxybenzoate, now has only one acidic proton on the phenolic hydroxyl. This allows for clean and efficient deprotonation and methylation using the same conditions as in Strategy A, without risk of side reactions at the now-protected carboxylic acid position.

-

Experimental Protocol:

-

Esterification: Follow the Fischer esterification protocol described in Strategy A, Step 2, using 3-chloro-5-hydroxybenzoic acid as the starting material to yield Methyl 3-chloro-5-hydroxybenzoate.

-

O-Methylation: Follow the methylation protocol described in Strategy A, Step 1, using Methyl 3-chloro-5-hydroxybenzoate as the starting material. The workup is simplified as there is no need for an acidification step to precipitate the product; extraction with a solvent like ethyl acetate after removing the acetone is typically sufficient.

-

Section 3: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is an exemplary method for achieving specific substitution patterns on an aromatic ring that are otherwise difficult to obtain through direct electrophilic substitution.[8] By starting with an amino group, one can convert it to a diazonium salt, which is then displaced by a variety of nucleophiles, including chloride, with the aid of a copper(I) catalyst.[9][10]

Required Starting Material: 3-Amino-5-methoxybenzoic Acid

Overall Sandmeyer Route Workflow

Caption: Complete workflow utilizing the Sandmeyer reaction.

Step 1: Diazotization

-

Causality & Expertise: The reaction of a primary aromatic amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl, produces a diazonium salt. The reaction must be performed at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose prematurely at higher temperatures. The resulting diazonium group (-N₂⁺) is an exceptional leaving group as it departs as dinitrogen gas (N₂), a thermodynamically very stable molecule.

-

Experimental Protocol:

-

Suspend 3-amino-5-methoxybenzoic acid (1.0 eq.) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0–5 °C in an ice-salt bath.

-

Add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature does not rise above 5 °C.

-

Stir the mixture for an additional 20-30 minutes at low temperature to ensure complete formation of the diazonium salt solution. This solution is used directly in the next step.

-

Step 2: Copper-Catalyzed Chlorination (Sandmeyer Reaction)

-

Causality & Expertise: The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium ion.[10][11] This generates an aryl radical and N₂ gas, along with copper(II) chloride. The aryl radical then abstracts a chlorine atom from the CuCl₂ to form the final aryl chloride and regenerate the Cu(I) catalyst. This catalytic cycle provides a high-yield, regiospecific conversion.

-

Experimental Protocol:

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq.) in concentrated HCl.

-

Cool the CuCl solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The product, 3-chloro-5-methoxybenzoic acid, will precipitate from the reaction mixture.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Step 3: Final Esterification

-

Protocol: The 3-chloro-5-methoxybenzoic acid obtained from the Sandmeyer reaction is esterified using the Fischer esterification protocol detailed in Section 2, Strategy A, Step 2.

Section 4: Data Summary and Strategic Comparison

The choice between these synthetic routes depends on factors such as starting material cost, availability, and the desired scale of the reaction.

| Feature | Route 1: From 3-Chloro-5-hydroxybenzoic Acid | Route 2: Via Sandmeyer Reaction |

| Primary Starting Material | 3-Chloro-5-hydroxybenzoic Acid | 3-Amino-5-methoxybenzoic Acid |

| Number of Core Steps | 2 | 3 |

| Key Transformations | O-Methylation, Esterification | Diazotization, Sandmeyer Chlorination, Esterification |

| Regiochemical Control | Excellent (substituents are pre-set) | Absolute (Cl position defined by the initial amine) |

| Reagent Considerations | Requires methylating agent (e.g., DMS) which is toxic. | Requires careful handling of unstable diazonium salts at low temperatures. Uses NaNO₂ and CuCl. |

| Advantages | Fewer steps; straightforward functional group conversions. | Unambiguous placement of the chlorine atom, avoiding isomeric impurities. |

| Disadvantages | Relies on the commercial availability of the specific di-substituted starting material. | Requires precise temperature control; diazonium intermediates can be hazardous if not handled correctly. |

Section 5: Conclusion

The synthesis of this compound can be accomplished efficiently through several well-defined pathways. The selection of the optimal route is a critical decision for any research or development professional.

-

The synthesis from 3-chloro-5-hydroxybenzoic acid offers a concise, two-step process ideal for when this specific precursor is readily available and cost-effective. Both methylation-then-esterification and esterification-then-methylation sequences are robust and high-yielding.

-

The Sandmeyer reaction pathway starting from 3-amino-5-methoxybenzoic acid provides unparalleled control over regiochemistry. While it involves an additional step and requires careful handling of diazonium intermediates, it is the method of choice when absolute certainty in the substituent pattern is required or when the amino precursor is more accessible than the chloro-hydroxy analogue.

Both strategies represent self-validating systems that are foundational to modern organic synthesis, providing reliable and scalable methods for producing this valuable chemical intermediate.

References

-

Zhang, J., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Publications. Available at: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Truman State University Chemistry Department. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]

-

jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

PubChem. (n.d.). 3-Chloro-5-hydroxybenzoic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,5-Dihydroxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3,5-Dihydroxybenzoate. Retrieved from [Link]

-

Khan, I., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]

Sources

- 1. 3-CHLORO-5-HYDROXY-BENZOIC ACID | 53984-36-4 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Chloro-5-hydroxybenzoic Acid | C7H5ClO3 | CID 13071646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. youtube.com [youtube.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Commercial availability and suppliers of Methyl 3-chloro-5-methoxybenzoate

An In-Depth Technical Guide to Methyl 3-chloro-5-methoxybenzoate for Researchers and Drug Development Professionals

Introduction: Identifying a Key Chemical Intermediate

This compound (CAS No. 96826-41-4) is a substituted aromatic ester that serves as a valuable building block in organic synthesis.[1] Its utility is rooted in the specific arrangement of functional groups on the benzene ring: a methyl ester, a chloro group, and a methoxy group. This trifunctional pattern offers multiple reaction sites, allowing for the strategic construction of more complex molecules. For researchers in medicinal chemistry and drug development, compounds like this are the foundational pieces used to build novel therapeutic agents. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups, along with a reactive ester, makes it a versatile intermediate for creating diverse molecular scaffolds.[2]

This guide provides a comprehensive overview of the technical specifications, commercial availability, sourcing protocols, and applications of this compound, designed to equip scientists with the practical knowledge needed for its procurement and use in a laboratory setting.

Physicochemical Properties and Specifications

Understanding the physical and chemical properties of a starting material is a prerequisite for its effective use in synthesis and for ensuring laboratory safety. This compound is typically available as an off-white to light yellow solid.[1] Key specifications, as predicted or experimentally determined, are summarized below. Researchers should always refer to the supplier-specific Certificate of Analysis (CoA) for lot-specific data.

| Property | Value | Source |

| CAS Number | 96826-41-4 | ChemicalBook[1] |

| Molecular Formula | C₉H₉ClO₃ | PubChem[3] |

| Molecular Weight | 200.62 g/mol | PubChem[3] |

| Appearance | Off-white to light yellow solid | ChemicalBook[1] |

| Predicted Boiling Point | 282.6 ± 20.0 °C | ChemicalBook[1] |

| Predicted Density | 1.228 ± 0.06 g/cm³ | ChemicalBook[1] |

| Storage Temperature | Room Temperature | ChemicalBook[1] |

A Note on Isomeric Specificity: When sourcing, it is critical to distinguish this compound (CAS 96826-41-4) from its isomers, such as Methyl 5-chloro-2-methoxybenzoate (CAS 33924-48-0)[4] or Methyl 3-chloro-4-hydroxy-5-methoxybenzoate (CAS 1205-50-1).[5] Each isomer possesses distinct chemical reactivity and physical properties, and using the wrong one will lead to the failure of a synthetic campaign. Always verify the CAS number before procurement.

Commercial Availability and Strategic Sourcing

This compound is available from a variety of suppliers that specialize in research and fine chemicals. These suppliers range from large, multinational distributors to smaller, specialized chemical synthesis labs. Availability is typically in research quantities, from milligrams to several grams.

Representative Suppliers

The following table lists examples of suppliers who have historically offered this compound. It is crucial to note that stock levels, purity, and pricing are subject to change. Researchers must contact suppliers directly for current information.

| Supplier | Example Product Number | Purity/Packaging (Historical) |

| Matrix Scientific | 175606 | 1g / 5g |

| AK Scientific | 9903AL | 5g |

| Toronto Research Chemicals (TRC) | M224185 | 500mg |

| ChemicalBook | CB92512898 | Platform listing multiple suppliers |

Disclaimer: The pricing and packaging information listed is based on historical data and should be considered for illustrative purposes only. Please verify all details directly with the supplier.[1][6]

Workflow for Sourcing and Procurement

A systematic approach is required to source specialty chemicals efficiently. The process involves more than simply placing an order; it includes supplier vetting, quality verification, and logistical planning. The following workflow outlines a best-practice methodology for research professionals.

Caption: A standard workflow for procuring specialty research chemicals.

Applications in Synthesis and Drug Discovery

The primary value of this compound lies in its utility as an intermediate. The ester group can be hydrolyzed to a carboxylic acid or converted to an amide, while the chloro and methoxy groups can direct further electrophilic aromatic substitution or participate in cross-coupling reactions.

A common synthetic transformation for this class of compounds is amidation, where the methyl ester is converted into an amide by reacting with an amine. This reaction is fundamental in drug discovery for linking different molecular fragments. For instance, a related compound, methyl-5-chloro-2-methoxybenzoate, is used to synthesize N-phenethyl-5-chloro-2-methoxybenzamide, an intermediate for other complex molecules.[7]

The diagram below illustrates a representative amidation reaction, a key step where a molecule like this compound would be used to create a more functionalized product.

Caption: Generalized amidation of this compound.

Safety, Handling, and Storage Protocols

Proper handling of any chemical reagent is essential for laboratory safety. This compound is associated with specific hazards that require appropriate precautions.

Hazard Identification

Based on GHS (Globally Harmonized System) classifications, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Safe Handling Protocol

The following step-by-step protocol is derived from standard precautionary statements and should be followed rigorously.

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[1][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times[1]:

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound.[1]

-

Dispensing: Avoid creating dust when weighing or transferring the solid.

-

Spill Response: In case of a spill, avoid generating dust.[9] Collect the material using appropriate methods (e.g., scoop up dry material) and place it in a sealed container for disposal.[9] Prevent the chemical from entering drains.[9][10]

-

Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[11]

Storage Conditions

To maintain its integrity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][10]

Conclusion

This compound is a readily accessible and synthetically versatile intermediate for drug discovery and chemical research. Its successful use hinges on careful sourcing, verification of isomeric purity, and strict adherence to safety protocols. By understanding its properties and implementing the systematic procurement and handling workflows outlined in this guide, researchers can effectively integrate this valuable building block into their synthetic programs.

References

-

SIELC Technologies. (2018, May 16). Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. Retrieved from [Link]

- Google Patents. (1976). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

Capot Chemical. (2018, January 10). MSDS of Methyl 4-chloro-3-methoxy-5-nitrobenzoate. Retrieved from [Link]

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

- Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]

-

ResearchGate. (2008). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. Retrieved from [Link]

-

Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

Sources

- 1. This compound | 96826-41-4 [amp.chemicalbook.com]

- 2. drughunter.com [drughunter.com]

- 3. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 5-chloro-2-methoxybenzoate 98 33924-48-0 [sigmaaldrich.com]

- 5. Methyl 3-chloro-4-hydroxy-5-methoxybenzoate | SIELC Technologies [sielc.com]

- 6. 96826-41-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. capotchem.com [capotchem.com]

An In-Depth Guide to the Structural Elucidation and Analytical Characterization of Methyl 3-chloro-5-methoxybenzoate

Abstract

Methyl 3-chloro-5-methoxybenzoate (CAS No. 96826-41-4) is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical sector for developing agents targeting the central nervous system.[1] The precise structural integrity and purity of this compound are paramount to ensuring the safety, efficacy, and reproducibility of downstream applications. This technical guide provides a comprehensive framework for the structural elucidation and analytical characterization of this compound. We will explore the synergistic application of modern spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to unequivocally confirm its molecular structure. Furthermore, this guide presents validated, field-proven protocols for purity assessment using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), equipping researchers and drug development professionals with the necessary tools for robust quality control.

Introduction: The Role and Properties of a Key Building Block

In the landscape of medicinal chemistry, substituted benzoate esters are invaluable scaffolds. This compound, with its specific substitution pattern, offers unique electronic and steric properties that make it a valuable precursor in multi-step syntheses. Its application as a starting material for potential antidepressant and anxiolytic agents underscores the critical need for its thorough analytical characterization.[1]

Chemical Identity and Physicochemical Properties

A foundational step in any analysis is the confirmation of the compound's basic properties. These values serve as the initial benchmarks for identification and are critical for designing analytical methods.

| Property | Value | Reference |

| CAS Number | 96826-41-4 | [1] |

| Molecular Formula | C₉H₉ClO₃ | [1][2] |

| Molecular Weight | 200.62 g/mol | [1][2] |

| Boiling Point | 282.6 ± 20.0 °C (Predicted) | [2] |

| Density | 1.228 ± 0.06 g/cm³ (Predicted) | [2] |

Structural Elucidation: A Multi-Technique Approach

Confirming the identity of this compound is not a single-step process. It requires the convergence of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer an unambiguous confirmation. The causality behind this multi-pronged approach is rooted in the principle of orthogonal validation; each technique probes different molecular properties, and their collective agreement constitutes a self-validating system.

Mass Spectrometry (MS)

Expertise & Rationale: The initial and most fundamental question is: "What is the molecular weight?". MS provides this answer directly. For halogenated compounds, it also offers a distinct isotopic signature. The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) is definitively confirmed by observing a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent peak at m/z 200, corresponding to the C₉H₉³⁵ClO₃⁺ ion.

-

Isotope Peak (M+2): A peak at m/z 202, approximately one-third the intensity of the m/z 200 peak, confirming the presence of a single chlorine atom.

-

Key Fragments:

-

m/z 169/171: Loss of the methoxy radical (•OCH₃) from the ester. This is a common fragmentation pathway for methyl esters.

-

m/z 141/143: Subsequent loss of carbon monoxide (CO) from the m/z 169/171 fragment.

-

m/z 135: Loss of the entire carbomethoxy group (•COOCH₃), a characteristic fragmentation for methyl benzoates.[3][4]

-

Infrared (IR) Spectroscopy

Expertise & Rationale: While MS gives the molecular weight, IR spectroscopy identifies the functional groups present. This technique is exceptionally reliable for detecting strong dipole bonds, making it ideal for identifying the carbonyl and ether linkages in the target molecule.

Predicted Key Absorptions:

-

~1720-1730 cm⁻¹ (Strong, Sharp): This absorption is highly characteristic of the C=O stretch of an aromatic ester. Its position and intensity are primary indicators of this functional group.

-

~1250-1300 cm⁻¹ (Strong): Corresponds to the asymmetric C-O-C stretching of the ester group.

-

~1050-1150 cm⁻¹ (Strong): Corresponds to the C-O-C stretching of the methoxy (aryl ether) group.

-

~3000-3100 cm⁻¹ (Weak to Medium): Aromatic C-H stretching.

-

~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹ (Medium): Aromatic C=C ring stretches.

-

~700-850 cm⁻¹ (Medium to Strong): C-Cl stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the cornerstone of structural elucidation, providing a detailed map of the carbon-hydrogen framework. It confirms the precise connectivity and substitution pattern on the aromatic ring, which MS and IR cannot do. The predicted spectra for the 3-chloro-5-methoxy arrangement are distinct from other isomers.

2.3.1 Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz) The symmetry of the molecule simplifies the aromatic region. We expect three distinct signals for the three aromatic protons and two singlets for the two non-equivalent methyl groups.

-

δ ~7.6 ppm (t, J ≈ 1.5 Hz, 1H): This small triplet (or finely split singlet) corresponds to the proton at C2, positioned between the chloro and ester groups. It is coupled weakly to both H4 and H6.

-

δ ~7.5 ppm (t, J ≈ 2.0 Hz, 1H): This signal corresponds to the proton at C4, positioned between the chloro and methoxy groups.

-

δ ~7.1 ppm (t, J ≈ 2.0 Hz, 1H): This signal corresponds to the proton at C6, positioned between the methoxy and ester groups.

-

δ 3.92 ppm (s, 3H): A sharp singlet for the three protons of the methyl ester (-COOCH₃).

-

δ 3.85 ppm (s, 3H): A sharp singlet for the three protons of the methoxy group (-OCH₃).

2.3.2 Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz) We expect to see 9 distinct carbon signals, corresponding to the 9 unique carbon atoms in the molecule.

-

δ ~165 ppm: The carbonyl carbon of the ester group.

-

δ ~160 ppm: The aromatic carbon attached to the methoxy group (C5).

-

δ ~135 ppm: The aromatic carbon attached to the chlorine atom (C3).

-

δ ~132 ppm: The aromatic carbon attached to the ester group (C1).

-

δ ~125 ppm, ~120 ppm, ~115 ppm: The three aromatic carbons bearing protons (C2, C4, C6).

-

δ ~56 ppm: The carbon of the methoxy group (-OCH₃).

-

δ ~52 ppm: The carbon of the methyl ester group (-COOCH₃).

Purity Determination and Quality Control

For an intermediate used in drug development, purity is not negotiable. Trace impurities can lead to unwanted side reactions, lower yields, and potentially toxic byproducts in the final active pharmaceutical ingredient (API). Therefore, robust, validated analytical methods are required.

High-Performance Liquid Chromatography (HPLC) Method

Principle & Rationale: Reversed-phase HPLC is the gold standard for purity analysis of moderately polar organic compounds. Its high resolution, sensitivity (with UV detection), and reproducibility make it ideal for separating the main compound from related substances and starting materials. A C18 stationary phase provides the necessary hydrophobicity to retain the analyte, while a gradient elution using acetonitrile and water ensures that impurities with a wide range of polarities can be effectively resolved and quantified.

3.1.1 Detailed Experimental Protocol: HPLC Purity Assay

| Parameter | Specification |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Gradient Program | 0-20 min: 30% B to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B |

Methodology:

-

Solution Preparation:

-

Accurately prepare a 1.0 mg/mL stock solution of the this compound sample in a 50:50 mixture of acetonitrile and water.

-

Prepare a sample for injection by diluting the stock solution to 0.1 mg/mL using the same diluent.

-

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (30% B) for at least 30 minutes or until a stable baseline is achieved.

-

Analysis: Inject the sample solution and acquire the chromatogram for 30 minutes.

-

Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle & Rationale: GC-MS is a powerful orthogonal technique to HPLC. It separates compounds based on their volatility and provides mass spectral data for peak identification. It is particularly effective for detecting volatile or thermally stable impurities that may not be well-resolved by HPLC. Using a non-polar column like a DB-5MS ensures separation based primarily on boiling point.

3.2.1 Detailed Experimental Protocol: GC-MS Impurity Profile

| Parameter | Specification |

| Column | DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Oven Program | Initial 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

Methodology:

-

Sample Preparation: Prepare a 1.0 mg/mL solution of the sample in a suitable solvent like methylene chloride or ethyl acetate.

-

Analysis: Inject the sample into the GC-MS system.

-

Data Evaluation: Identify the main peak by its retention time and mass spectrum (which should match the data from Section 2.1). Analyze any additional peaks by comparing their mass spectra against libraries (e.g., NIST) to tentatively identify impurities.

Method Validation and Trustworthiness

A described protocol is only reliable if it is validated. The trustworthiness of these analytical methods is established through a systematic validation process, ensuring the data generated is accurate, precise, and reproducible.

Conclusion

The structural elucidation and analysis of this compound demand a methodical and multi-faceted analytical strategy. By integrating data from Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR, an unambiguous structural confirmation can be achieved. For quality control, the orthogonal techniques of reversed-phase HPLC and GC-MS provide a comprehensive assessment of purity, ensuring that this critical pharmaceutical intermediate meets the stringent requirements for drug development. The protocols and rationale detailed in this guide offer a robust framework for researchers and scientists, enabling confident and reliable characterization of this important chemical entity.

References

- Methyl 3-chloro-4-hydroxy-5-methoxybenzo

- methyl 3-chloro-4-hydroxy-5-methoxybenzo

- methyl 3-chloro-5-methoxybenzo

- Methyl 5-chloro-2-methoxybenzo

- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

- Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

- Methyl 5-chloro-2-methoxybenzo

- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo

- methyl 5-chloro-2-methoxybenzo

- METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 13C NMR spectrum. ChemicalBook.

- Methyl 3-chloro-5-methoxybenzo

- Separation of Methyl Ester Derivatives of 3,6-Dichloro-2-Methoxybenzoic Acid, 2,4-Dichlorophenoxyacetic Acid. Thermo Fisher Scientific.

- General procedure for the synthesis of methyl benzo

- Methyl 3-methoxybenzo

- Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent Technologies.

- Supplementary Information: 1H NMR and 13C NMR spectrum for product. Royal Society of Chemistry.

- Methyl 3,5-Dimethoxybenzo

- Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. (2004). Oxford Academic.

- development and validation of gc-ms method for the trace level determination of potential genotoxic impurities. (2018). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- Benzoic acid, 3-methoxy-, methyl ester - Mass spectrum (electron ioniz

- Methyl 3,5-dimethoxybenzoate(2150-37-0) 1H NMR spectrum. ChemicalBook.

- 3-CHLORO-5-METHOXY-BENZOIC ACID(82477-67-6) 1H NMR spectrum. ChemicalBook.

- Application Note: HPLC Analysis of Methyl 3-hydroxy-4,5-dimethoxybenzo

- Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. (2012). Journal of Chemical and Pharmaceutical Research.

Sources

An In-depth Technical Guide to Methyl 3-chloro-5-methoxybenzoate: Synthesis, Properties, and Applications in Modern Drug Discovery

Foreword: Unveiling a Key Architectural Element in Medicinal Chemistry

In the intricate world of pharmaceutical and agrochemical research, certain molecules, though not therapeutic agents themselves, form the very backbone of complex, life-altering compounds. Methyl 3-chloro-5-methoxybenzoate is one such unassuming yet pivotal entity. This technical guide provides an in-depth exploration of this versatile building block, from its fundamental chemical properties and synthesis to its critical role as an intermediate in the development of modern therapeutics. We will delve into the causality behind synthetic choices, present validated experimental protocols, and illuminate the pathways through which this molecule contributes to the landscape of drug discovery.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's physical and spectral characteristics is fundamental to its effective application in synthesis.

Physical and Chemical Properties

This compound is a solid at room temperature, a characteristic that simplifies handling and storage. Its structure, featuring a chlorinated and methoxylated benzene ring, imparts a unique combination of reactivity and stability.

| Property | Value | Source |

| CAS Number | 96826-41-4 | [1] |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| Boiling Point (Predicted) | 282.6 ± 20.0 °C | [1] |

| Density (Predicted) | 1.228 ± 0.06 g/cm³ | [1] |

Spectroscopic Data

The following data provides a spectral fingerprint for the unambiguous identification and characterization of this compound. While a complete, publicly available, and verified set of spectra for this specific compound is not readily found, the expected spectral characteristics can be inferred from closely related structures and general principles of spectroscopy.

-